(4-fluorophenyl)methyl-2H-benzotriazole CAS number 148004-78-8
(4-fluorophenyl)methyl-2H-benzotriazole CAS number 148004-78-8
The following technical guide details the chemical identity, synthesis, characterization, and application of (4-fluorophenyl)methyl-2H-benzotriazole (CAS 148004-78-8).
This guide is structured for researchers requiring actionable data on synthesis regioselectivity, structural validation, and pharmaceutical utility.
CAS Number: 148004-78-8
Synonyms: 2-(4-Fluorobenzyl)-2H-benzotriazole; 2-[(4-Fluorophenyl)methyl]benzotriazole
Executive Summary
(4-Fluorophenyl)methyl-2H-benzotriazole is a specialized heterocyclic building block characterized by a benzotriazole core substituted at the N2-position with a 4-fluorobenzyl group. Unlike its N1-substituted isomer, the 2H-isomer possesses distinct electronic properties, including higher symmetry (
The presence of the 4-fluorine substituent is a strategic medicinal chemistry modification. It enhances metabolic stability by blocking para-oxidation on the benzyl ring and increases lipophilicity (
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 148004-78-8 |
| Molecular Formula | C |
| Molecular Weight | 227.24 g/mol |
| Structure Type | 2H-Benzotriazole (N2-isomer) |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DCM, CHCl |
| pKa (Conjugate Acid) | ~0.4 (Benzotriazole core is weakly basic) |
| Key Functional Groups | Benzotriazole (azole), Fluorobenzene |
Synthesis & Regioselectivity (The Core Challenge)
The Ambident Nucleophile Problem
The synthesis of CAS 148004-78-8 involves the alkylation of benzotriazole. The benzotriazolyl anion is an ambident nucleophile , possessing electron density at both the N1 and N2 positions.
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N1-Alkylation (Kinetic Control): Typically favored statistically and electronically in polar aprotic solvents, leading to the 1H-isomer (often the major product).
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N2-Alkylation (Thermodynamic/Specific Control): The 2H-isomer (Target CAS 148004-78-8) is often the minor product in simple alkylations but can be favored by specific conditions or isolated via chromatography.
Optimized Synthetic Protocol
To synthesize the target 2-(4-fluorobenzyl)-2H-benzotriazole , a direct alkylation followed by rigorous separation is the standard laboratory route.
Reagents:
-
Substrate: 1H-Benzotriazole
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Electrophile: 4-Fluorobenzyl chloride (or bromide)
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF (Dimethylformamide) or Acetone
Workflow:
-
Deprotonation: Dissolve benzotriazole (1.0 eq) in DMF. Add
(1.5 eq) and stir at RT for 30 min. -
Alkylation: Add 4-fluorobenzyl chloride (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the N2 isomer typically has a higher
value than the N1 isomer). -
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification (Critical): The crude mixture will contain both N1 and N2 isomers.
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Column Chromatography: Silica gel; Gradient elution (Hexane:EtOAc). The 2H-isomer (Target) usually elutes first (less polar) compared to the 1H-isomer.
-
Reaction Pathway Visualization
Figure 1: Divergent synthesis pathway showing the competition between N1 and N2 alkylation. The target 2H-isomer is isolated based on polarity differences.
Structural Characterization (Distinguishing Isomers)
Validating the structure of CAS 148004-78-8 requires distinguishing it from the N1-isomer. Symmetry is the key differentiator.
NMR Spectroscopy Logic
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2H-Isomer (Target): Possesses a plane of symmetry passing through the N2 atom and the benzyl group.
- H NMR (Benzotriazole Ring): The protons at positions 4 & 7 are equivalent, and 5 & 6 are equivalent. This results in an AA'BB' system (appearing as two symmetric multiplets).
- C NMR: Shows fewer signals for the benzotriazole carbons due to symmetry.
-
1H-Isomer (Byproduct): Asymmetric.
- H NMR: Protons 4, 5, 6, and 7 are all chemically distinct (or form a complex 4-spin system without C2 symmetry). H7 (near the N1-benzyl group) is often shielded differently than H4.
Diagnostic Data (Predicted)
| Feature | 2H-Isomer (Target) | 1H-Isomer (Byproduct) |
| Symmetry | ||
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
| UV Absorbance | Distinct | Typical Benzotriazole profile |
Applications & Biological Relevance
Pharmaceutical Research (Antifungal/Antimicrobial)
Benzotriazoles are bioisosteres of imidazoles and triazoles, common pharmacophores in antifungal drugs (e.g., Fluconazole). The 2-(4-fluorobenzyl) moiety is particularly significant:
-
Mechanism: Potential inhibition of Lanosterol 14
-demethylase (CYP51) , a key enzyme in fungal cell membrane synthesis. The N-lone pair of the benzotriazole can coordinate with the heme iron of the CYP enzyme. -
SAR (Structure-Activity Relationship): The 4-fluorine atom prevents metabolic deactivation and enhances binding affinity via hydrophobic interactions.
Materials Science (UV Stabilization)
2H-Benzotriazoles are renowned for their ability to dissipate UV energy as heat via excited-state intramolecular proton transfer (ESIPT), although this typically requires a phenolic -OH group at the ortho position of the phenyl ring (e.g., Tinuvin P).
-
CAS 148004-78-8 Utility: While lacking the phenolic -OH for classic ESIPT, this molecule serves as a non-phenolic UV absorber model or a precursor for synthesizing more complex photostabilizers where the N2-linkage is preserved.
Application Workflow
Figure 2: Potential utility domains for the 2H-benzotriazole scaffold.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis, although the 2H-isomer is generally stable.
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Environmental: Benzotriazoles can be persistent in aquatic environments; waste must be disposed of via high-temperature incineration.
References
-
Regioselectivity of Benzotriazole Alkylation
-
Biological Activity of Benzotriazoles
-
Chemical Identity Verification
-
Synthesis of N-Benzyl Benzotriazoles
-
Title: Efficient Synthesis of N-Alkyl Benzotriazoles.[4]
- Source:Synthetic Communic
- Context: Describes the use of for alkyl
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
